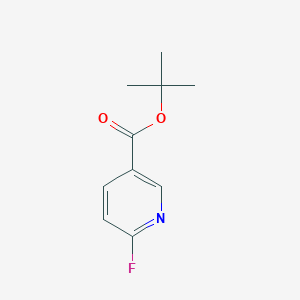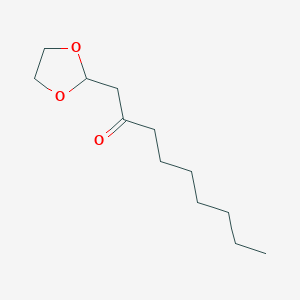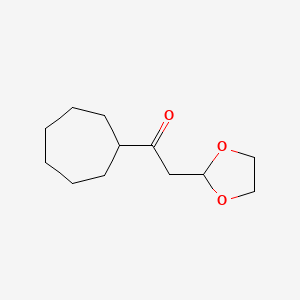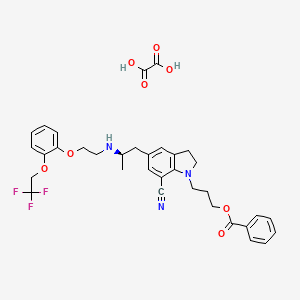![molecular formula C10H11ClN4 B1400443 2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 934600-48-3](/img/structure/B1400443.png)
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Übersicht
Beschreibung
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has been studied for its potential biological activity . It incorporates a pyrrolo pyrimidine scaffold, which has been found to demonstrate inhibition of certain kinases .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a mixture of 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine and pyrrolidine was refluxed in ethanol for 2 hours . After cooling, the mixture was poured onto ice water .Wissenschaftliche Forschungsanwendungen
Application in Anti-Breast-Cancer Activity Evaluation
- Scientific Field: Medical Chemistry .
- Summary of Application: This compound has been used in the design and synthesis of pyrrolo [2,3-d]pyrimidine derivatives, which have shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
- Methods of Application: The compound was synthesized based on molecular diversity and its antiproliferative activity was evaluated against the mentioned breast cancer cell lines .
- Results: The results demonstrated that dihydroartemisinin-pyrrolo [2,3-d]pyrimidine and dihydroartemisinin-pyrido [2,3-d]pyrimidine derivatives have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .
Application in In Vitro Anticancer Studies
- Scientific Field: Biochemistry .
- Summary of Application: New derivatives of pyrrolo [2,3-d]pyrimidine were synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2. These were tested in vitro against seven selected human cancer cell lines .
- Methods of Application: The compounds were synthesized using solvent-free microwave irradiation conditions and were tested using MTT assay .
- Results: Compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml). Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .
Application in Anti-Microbial and Anti-Oxidant Drug Discovery
- Scientific Field: Pharmacology .
- Summary of Application: This compound is part of a class of synthesized heterocyclic compounds that hold great importance in the discovery of newer anti-microbial and anti-oxidant drugs .
- Methods of Application: Further structural modification in these structures may result in compounds having better therapeutic and biological activity .
- Results: The specific results or outcomes of this application are not mentioned in the source .
Application in the Synthesis of Tofatinib
- Scientific Field: Pharmaceutical Chemistry .
- Summary of Application: This compound is an intermediate in the synthesis of the bulk drug, Tofatinib . Tofatinib is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have an inadequate response or intolerance to methotrexate .
- Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
- Results: The specific results or outcomes of this application are not mentioned in the source .
Application in Antitubercular Agents
- Scientific Field: Pharmacology .
- Summary of Application: This compound is part of a class of synthesized various heterocyclic compounds that hold great importance to discover newer antitubercular drugs .
- Methods of Application: Further structural modification in these structures may result in compounds having better therapeutic and biological activity .
- Results: The specific results or outcomes of this application are not mentioned in the source .
Application in JAK Inhibitors
- Scientific Field: Pharmaceutical Chemistry .
- Summary of Application: This compound is used in the synthesis of Janus kinase (JAK) inhibitors, which have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
- Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
- Results: The specific results or outcomes of this application are not mentioned in the source .
Eigenschaften
IUPAC Name |
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-10-14-8-7(4-5-12-8)9(15-10)13-6-2-1-3-6/h4-6H,1-3H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJZKZMTGMRTMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC(=NC3=C2C=CN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



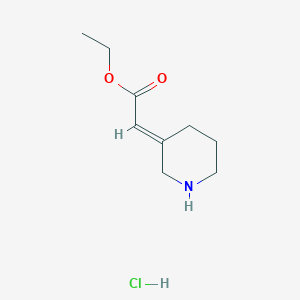
![[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1400362.png)
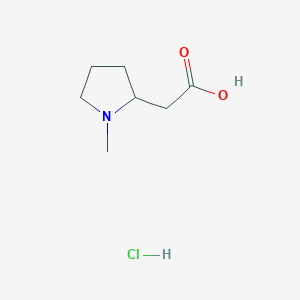
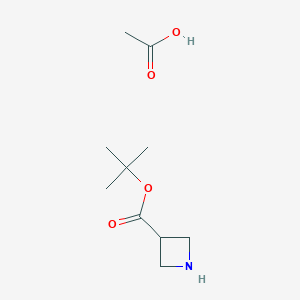
![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)
